molecular formula C13H15N3 B13649118 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine

3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine

Cat. No.: B13649118
M. Wt: 213.28 g/mol
InChI Key: KNVOHUYTDWEECX-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with phenyl-substituted ketones, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyrazoles .

Scientific Research Applications

3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutyl-4-phenyl-1h-pyrazol-5-amine stands out due to its unique cyclobutyl and phenyl substituents, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-cyclobutyl-4-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C13H15N3/c14-13-11(9-5-2-1-3-6-9)12(15-16-13)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H3,14,15,16)

InChI Key

KNVOHUYTDWEECX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C(=NN2)N)C3=CC=CC=C3

Origin of Product

United States

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